molecular formula C14H21N3O2S B6147867 tert-butyl 2-[(pyrimidin-2-ylsulfanyl)methyl]pyrrolidine-1-carboxylate CAS No. 1353945-25-1

tert-butyl 2-[(pyrimidin-2-ylsulfanyl)methyl]pyrrolidine-1-carboxylate

Cat. No.: B6147867
CAS No.: 1353945-25-1
M. Wt: 295.4
InChI Key:
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Description

Tert-butyl 2-[(pyrimidin-2-ylsulfanyl)methyl]pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring, a pyrimidine moiety, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[(pyrimidin-2-ylsulfanyl)methyl]pyrrolidine-1-carboxylate typically involves multiple steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyrimidine Moiety: This step involves the nucleophilic substitution reaction where a pyrimidine derivative is introduced to the pyrrolidine ring.

    Attachment of the Tert-butyl Ester Group: This is usually done through esterification reactions using tert-butyl alcohol and an appropriate acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the pyrimidine moiety.

    Reduction: Reduction reactions can target the pyrimidine ring or the ester group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Tert-butyl 2-[(pyrimidin-2-ylsulfanyl)methyl]pyrrolidine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used to study the interactions of pyrimidine-containing compounds with biological targets.

    Industrial Applications: The compound can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of tert-butyl 2-[(pyrimidin-2-ylsulfanyl)methyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The pyrimidine moiety can interact with nucleic acids or proteins, potentially inhibiting or modifying their function. The tert-butyl ester group can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2-[(pyrimidin-2-ylsulfanyl)methyl]pyrrolidine-1-carboxylate: is similar to other pyrrolidine and pyrimidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combination of a pyrrolidine ring, a pyrimidine moiety, and a tert-butyl ester group. This combination imparts unique chemical properties and potential biological activities that are not found in simpler analogs.

Properties

CAS No.

1353945-25-1

Molecular Formula

C14H21N3O2S

Molecular Weight

295.4

Purity

0

Origin of Product

United States

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